5-(Dimethylamino)pentan-1-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
5-(Dimethylamino)pentan-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 5-bromopentan-1-ol with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the bromine atom with the dimethylamino group .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, which helps in achieving consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylamino)pentan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halides or esters.
Scientific Research Applications
5-(Dimethylamino)pentan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions due to its basic properties and high nucleophilicity.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Dimethylamino)pentan-1-ol involves its interaction with various molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in nucleophilic substitution reactions. The compound can also form hydrogen bonds with other molecules, influencing their reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-pentanol: This compound has a similar structure but contains an amino group instead of a dimethylamino group.
5-Methylamino-1-pentanol: Similar structure with a methylamino group.
5-Diethylamino-1-pentanol: Contains a diethylamino group instead of a dimethylamino group.
Uniqueness
5-(Dimethylamino)pentan-1-ol is unique due to its high nucleophilicity and basicity, which makes it an effective catalyst in organic reactions. Its ability to form stable hydrogen bonds also enhances its utility in various chemical and biochemical applications .
Properties
IUPAC Name |
5-(dimethylamino)pentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-8(2)6-4-3-5-7-9/h9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFLIHGJYVCGOEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304416 | |
Record name | 5-(dimethylamino)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27384-58-3 | |
Record name | NSC165666 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165666 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(dimethylamino)pentan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20304416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(dimethylamino)pentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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